Product packaging for Ethyl 3-nitro-4-(piperidin-1-yl)benzoate(Cat. No.:CAS No. 71254-72-3)

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate

Cat. No.: B2649689
CAS No.: 71254-72-3
M. Wt: 278.308
InChI Key: QFWSUBNSUPFIPF-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic and Piperidine (B6355638) Moieties in Advanced Organic Synthesis

The structure of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is distinguished by the presence of both a nitroaromatic group and a piperidine moiety, each contributing significantly to its chemical character and potential utility.

Nitroaromatic Compounds: Nitroaromatic compounds, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are of fundamental importance in organic chemistry. nih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, deactivating it towards electrophilic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org This property is extensively exploited in the synthesis of complex molecules. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities, including the formation of anilines which are precursors to many dyes and pharmaceuticals. wikipedia.orgnumberanalytics.com

Feature of Nitroaromatic MoietySignificance in Organic Synthesis
Strong Electron-Withdrawing NatureFacilitates nucleophilic aromatic substitution.
Versatile Functional GroupCan be reduced to an amine, a key synthetic intermediate.
Precursor to Key CompoundsUsed in the synthesis of dyes, pharmaceuticals, and explosives. numberanalytics.com

Piperidine Moiety: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govwikipedia.org Its prevalence is attributed to its ability to impart favorable physicochemical properties to a molecule, such as increased solubility and basicity, which can enhance pharmacokinetic profiles. encyclopedia.pub The piperidine scaffold is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and anticancer agents. researchgate.netijnrd.org Its incorporation into a molecular structure is a well-established strategy in medicinal chemistry to modulate biological activity. nih.gov

Feature of Piperidine MoietySignificance in Drug Design and Synthesis
Common Pharmaceutical ScaffoldPresent in a vast number of FDA-approved drugs. encyclopedia.pub
Favorable Physicochemical PropertiesCan improve solubility, pKa, and metabolic stability.
Biologically Active DerivativesFound in alkaloids and synthetic drugs with diverse therapeutic actions. ijnrd.org

Overview of Academic Interest in Poly-substituted Benzoate (B1203000) Systems

Poly-substituted benzoate systems are a subject of intense academic and industrial research due to their role as versatile intermediates and key components in functional materials and biologically active molecules. The precise arrangement of multiple substituents on the benzoate core allows for the creation of intricate molecular architectures with tailored electronic, optical, and biological properties. Research in this area often focuses on developing novel synthetic methodologies to control the regioselectivity of substitution and to introduce a diverse range of functional groups. The resulting compounds are then investigated for their potential applications in areas such as liquid crystals, polymers, and as ligands for catalysis. The study of these systems contributes to a deeper understanding of structure-property relationships in organic molecules.

Contextualization of this compound within Heterocyclic and Aromatic Chemical Research

This compound, with its CAS number 71254-72-3, is a molecule that sits (B43327) at the intersection of several important areas of chemical research. bldpharm.com The presence of the ethyl ester, nitro group, and piperidine substituent on the benzene (B151609) ring makes it a poly-substituted aromatic compound of significant interest.

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, where the piperidine displaces a leaving group (such as a halogen) at the 4-position of a 3-nitrobenzoate precursor, a reaction facilitated by the electron-withdrawing nitro group.

While specific, in-depth research articles detailing the synthesis, crystal structure, and reactivity of this compound are not widely available in the public domain, its structure suggests several avenues for further investigation. The nitro group could be reduced to an amine, creating a new derivative with different electronic and biological properties. The ester functionality could be hydrolyzed or converted to other functional groups. The piperidine ring itself could be further functionalized.

The combination of the electron-withdrawing nitro group and the electron-donating piperidine moiety creates a "push-pull" electronic system, which could impart interesting photophysical properties to the molecule, making it a candidate for studies in materials science, such as nonlinear optics. From a medicinal chemistry perspective, this compound could serve as a scaffold for the development of new therapeutic agents, leveraging the known biological importance of the piperidine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B2649689 Ethyl 3-nitro-4-(piperidin-1-yl)benzoate CAS No. 71254-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-6-7-12(13(10-11)16(18)19)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWSUBNSUPFIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 3 Nitro 4 Piperidin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is not available in the public domain based on the conducted searches. This includes:

Vibrational Spectroscopy

Specific vibrational frequencies and band assignments for this compound are not documented in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides direct evidence of the compound's molecular formula and connectivity.

The nominal molecular weight of this compound is calculated to be 294 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 294. The fragmentation pattern is predicted to arise from the cleavage of the ester, nitro, and piperidine (B6355638) functional groups. Key fragmentation pathways would likely include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion, and the loss of the nitro group (NO₂, 46 Da). Further fragmentation of the piperidine ring would also produce a series of characteristic ions. Analysis of related compounds like ethyl 3-nitrobenzoate shows characteristic peaks corresponding to the loss of the ethoxy group. nih.govchemicalbook.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/z (Predicted)Proposed Fragment IonNeutral Loss
294[M]⁺-
249[M - OCH₂CH₃]⁺Ethoxy radical (•C₂H₅O)
248[M - NO₂]⁺Nitrogen dioxide (•NO₂)
221[M - OCH₂CH₃ - CO]⁺Ethoxy radical and Carbon monoxide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure the m/z value to several decimal places, allowing for the determination of the exact molecular formula.

The calculated monoisotopic mass of this compound (C₁₄H₁₈N₂O₄) is 294.1267 Da. An HRMS analysis would be expected to yield a molecular ion peak within a very narrow mass error range (typically <5 ppm) of this theoretical value. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing definitive proof of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for confirming the identity of this compound in a sample and assessing its purity.

In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the target compound from any impurities or by-products. The eluent from the column is then introduced into the mass spectrometer. A peak in the chromatogram at a specific retention time, corresponding to a mass spectrum that shows the expected protonated molecular ion ([M+H]⁺) at m/z 295.1345, would confirm the compound's identity. The area of this chromatographic peak can be used to quantify the compound and determine its purity relative to other components in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands arising from its aromatic system, which is influenced by the presence of both electron-donating (piperidine) and electron-withdrawing (nitro and ester) groups.

The core structure is a substituted nitrobenzene. The piperidine group, acting as an electron-donating auxochrome, and the ethyl ester and nitro groups, acting as electron-withdrawing chromophores, create an extended conjugated system. This "push-pull" electronic effect is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to simpler nitroaromatics. psu.edu The spectrum is predicted to show intense π → π* transitions, characteristic of the aromatic system, and potentially a lower intensity n → π* transition associated with the nitro group. For comparison, some substituted benzoate (B1203000) esters show absorption maxima (λmax) in the range of 250-300 nm. rsc.org

Table 2: Predicted UV-Vis Absorption Data for this compound
Predicted λmaxAssociated Electronic TransitionStructural Feature
~250-280 nmπ → πBenzene (B151609) ring and C=O group
~350-400 nmπ → π (Intramolecular Charge Transfer)Donating piperidine group conjugated with withdrawing nitro/ester groups
>400 nmn → π*Nitro group (-NO₂)

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing Determination

Single-crystal X-ray diffraction studies on Ethyl 3-nitro-4-(propylamino)benzoate determined its molecular structure and crystal packing. nih.govnih.govresearchgate.net The analysis revealed a triclinic crystal system. nih.govresearchgate.net In this molecule, the nitro group is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of 6.2 (2)°. nih.govnih.gov The crystal structure is organized in a way that molecules are linked together through various interactions, leading to a stacked arrangement. nih.govnih.govresearchgate.net

Crystal Data and Structure Refinement for Ethyl 3-nitro-4-(propylamino)benzoate
ParameterValue
Empirical FormulaC12H16N2O4
Formula Weight252.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.4914 (4)
b (Å)12.0828 (9)
c (Å)12.8763 (9)
α (°)62.494 (4)
β (°)81.055 (4)
γ (°)83.494 (4)
Volume (ų)611.57 (8)
Z2

Analysis of Intermolecular Interactions

The crystal packing of Ethyl 3-nitro-4-(propylamino)benzoate is stabilized by a network of intermolecular interactions. nih.govresearchgate.net

Hydrogen Bonding Networks (N–H···O, C–H···O)

In the crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate, both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular N-H···O and C-H···O hydrogen bonds lead to the formation of S(6) and S(5) ring motifs, respectively. nih.govnih.gov Neighboring molecules are linked by intermolecular N-H···O interactions. nih.govresearchgate.net

π-π Stacking Interactions

While not explicitly detailed as classic π-π stacking, the molecules of Ethyl 3-nitro-4-(propylamino)benzoate adopt a stacked arrangement along the a-axis, which is influenced by other intermolecular forces. nih.govresearchgate.net

Other Weak Non-Covalent Interactions

Of particular note in the crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate are short intermolecular O···O interactions. nih.govresearchgate.net These interactions, with distances shorter than the sum of the van der Waals radii of the oxygen atoms, play a significant role in the stacking of the molecules. researchgate.net

Polymorphism Studies of Related Structures

There is no specific information available regarding polymorphism studies for Ethyl 3-nitro-4-(propylamino)benzoate in the provided search results. The existence of different crystalline forms would depend on the crystallization conditions and the conformational flexibility of the molecule.

Following a comprehensive search for scientific literature, detailed computational and quantum chemical investigations specifically for the compound “Ethyl 3-nitro-4-(piperidin-1-yl)benzoate” are not available. The required data from Density Functional Theory (DFT), Natural Bond Orbital (NBO), and topological analyses for this specific molecule have not been published in the accessible scientific domain.

Therefore, it is not possible to provide the thorough, scientifically accurate content and data tables requested for the following sections and subsections:

Computational and Quantum Chemical Investigations

Computational Elucidation of Reaction Pathways and Mechanisms

While studies exist for structurally similar compounds, such as ethyl 3-nitro-4-(propylamino)benzoate, this information does not apply to Ethyl 3-nitro-4-(piperidin-1-yl)benzoate and cannot be used to fulfill the specific requirements of the request. Without dedicated research on the target compound, generating the requested article would be speculative and scientifically unfounded.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for confirming the molecular structure, understanding its electronic environment, and assigning experimental spectra.

Methodology of Prediction

The standard approach for predicting spectroscopic parameters involves a multi-step computational process. First, the geometry of the this compound molecule is optimized to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional being a widely used and reliable choice. This functional is paired with a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules of this size.

Once the optimized geometry is obtained, further calculations are performed to determine the spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ). imist.ma This method computes the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized structure. The calculated shielding values are then referenced against the shielding of a standard compound, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm). These calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to more accurately reflect experimental conditions.

Vibrational Frequencies: The same optimized molecular geometry is used to calculate the vibrational frequencies. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a set of harmonic vibrational modes. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a calculated frequency (in cm⁻¹). Because the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often uniformly scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis is also frequently performed to precisely assign the character of each vibrational mode. nist.gov

Predicted Spectroscopic Data

While specific, peer-reviewed computational studies detailing the predicted spectroscopic parameters for this compound are not available in the published literature as of this writing, the expected outcomes can be described based on established computational methods. The following tables illustrate the typical format and type of data that such a computational investigation would yield.

Table 1: Illustrative Format for Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

Atom Number/PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoic H-2Data not availableData not available
Benzoic H-5Data not availableData not available
Benzoic H-6Data not availableData not available
Ethyl -CH₂-Data not availableData not available
Ethyl -CH₃Data not availableData not available
Piperidinyl -CH₂- (α to N)Data not availableData not available
Piperidinyl -CH₂- (β to N)Data not availableData not available
Piperidinyl -CH₂- (γ to N)Data not availableData not available
Benzoic C-1 (C-COOEt)Data not available
Benzoic C-2Data not available
Benzoic C-3 (C-NO₂)Data not available
Benzoic C-4 (C-N)Data not available
Benzoic C-5Data not available
Benzoic C-6Data not available
Carbonyl C=OData not available

Note: The data in this table is for illustrative purposes only, showing the expected format of results from a DFT/GIAO calculation. Actual values are dependent on the specific level of theory, basis set, and solvent model used.

Table 2: Illustrative Format for Selected Theoretically Predicted Vibrational Frequencies (cm⁻¹) for this compound.

Predicted Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment (based on PED)
Data not availableC-H stretching (aromatic)
Data not availableC-H stretching (aliphatic, ethyl & piperidinyl)
Data not availableC=O stretching (ester)
Data not availableN=O asymmetric stretching (nitro group)
Data not availableN=O symmetric stretching (nitro group)
Data not availableC=C stretching (aromatic ring)
Data not availableC-O stretching (ester)
Data not availableC-N stretching (aromatic-nitro)
Data not availableC-N stretching (aromatic-piperidine)
Data not availableCH₂ bending/scissoring

Note: This table illustrates the expected format for predicted vibrational frequencies from a DFT calculation. The assignments are based on the dominant contributions to the potential energy distribution.

The comparison between such theoretically predicted data and experimental results is a critical validation step. A high degree of correlation confirms the structural assignment and allows for a more detailed interpretation of the experimental spectra, attributing specific peaks to precise atomic and functional group contributions within the molecule.

Mechanistic Studies of Chemical Transformations Involving the Ethyl 3 Nitro 4 Piperidin 1 Yl Benzoate Scaffold

Nucleophilic Substitution Reactions at the Aromatic Ring

The benzene (B151609) ring in ethyl 3-nitro-4-(piperidin-1-yl)benzoate is substituted with both an activating group (piperidine) and a deactivating group (nitro group). The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

Typically, SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for stabilizing this anionic intermediate. In the case of a precursor like ethyl 4-fluoro-3-nitrobenzoate, the fluorine atom is positioned ortho to the nitro group, making it an excellent substrate for SNAr. The reaction with a nucleophile like piperidine (B6355638) proceeds by the addition of the nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to yield this compound. researchgate.netnih.gov

Recent studies have also highlighted the existence of concerted SNAr (cSNAr) mechanisms, where the bond formation and bond breaking occur in a single step. nih.gov The mechanism can exist on a continuum between the stepwise and concerted pathways, influenced by the nature of the substrate, nucleophile, and reaction conditions. nih.govrsc.org For substrates that are moderately electron-deficient, the reaction may proceed through a borderline mechanism. nih.gov

The regioselectivity of these reactions is governed by the directing effects of the substituents. The nitro group strongly directs incoming nucleophiles to the ortho and para positions. For instance, in the synthesis of the title compound from ethyl 4-fluoro-3-nitrobenzoate, piperidine selectively displaces the fluorine atom due to the ortho-nitro group's powerful activating effect. nih.govresearchgate.net

Table 1: Factors Influencing SNAr Reactions on Substituted Nitroaromatics
FactorInfluence on Mechanism and Rate
Nature of Leaving GroupRate of reaction often follows the order F > Cl > Br > I. Fluorine is a poor leaving group in SN1/SN2 but is excellent for SNAr because the highly electronegative atom polarizes the C-F bond, facilitating nucleophilic attack.
Electron-Withdrawing Groups (EWGs)Strong EWGs (like -NO2) positioned ortho or para to the leaving group are crucial. They activate the ring towards nucleophilic attack and stabilize the negative charge in the Meisenheimer intermediate. researchgate.netmdpi.com
Nucleophile StrengthStronger nucleophiles generally lead to faster reaction rates. For amine nucleophiles, basicity and steric factors play a significant role.
SolventPolar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amino group. sci-hub.se This transformation is fundamental in the synthesis of many pharmaceutical compounds. The reduction of the nitro group in this compound to the corresponding amino compound, ethyl 3-amino-4-(piperidin-1-yl)benzoate, must be performed chemoselectively to avoid the reduction of the ester functionality.

A variety of methods are available for the selective reduction of aromatic nitro groups. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with a hydrogen source is a common and efficient method. wikipedia.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate, formic acid, or triethylsilane in the presence of a catalyst, offers a milder alternative to using gaseous hydrogen. organic-chemistry.orgresearchgate.net

Metal-based reductions in acidic or neutral media are also widely employed. Reagents such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc powder with ammonium (B1175870) chloride can effectively reduce the nitro group while tolerating other functional groups like esters. wikipedia.orgniscpr.res.in The generally accepted mechanism for these reductions involves a series of stepwise electron and proton transfers, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. google.com

Table 2: Common Reagents for Selective Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
H2 / Pd/CMethanol (B129727) or Ethanol (B145695), room temperature, atmospheric or elevated pressure.Highly efficient. Can sometimes affect other reducible groups (e.g., alkenes, alkynes) but is generally safe for esters.
Fe / CH3COOH or NH4ClAqueous ethanol, reflux.A classic, cost-effective method with good selectivity for the nitro group over esters and amides.
SnCl2·2H2OEthanol or Ethyl Acetate, reflux.A reliable method for reducing aromatic nitro compounds in the presence of various functional groups. wikipedia.org
Hydrazine Hydrate / CatalystCatalysts can include Pd/C, Raney Ni, or even graphite. researchgate.net Often performed at room temperature or with gentle warming.A useful transfer hydrogenation method that avoids the need for high-pressure hydrogenation equipment. researchgate.netniscpr.res.in

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group in the scaffold can be readily transformed into a carboxylic acid via hydrolysis or converted to a different ester through transesterification.

Ester Hydrolysis: Hydrolysis is typically carried out under basic or acidic conditions.

Base-mediated hydrolysis (saponification): This is the more common method, involving treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification of the carboxylate yields the carboxylic acid, 3-nitro-4-(piperidin-1-yl)benzoic acid.

Acid-catalyzed hydrolysis: This involves heating the ester with a strong acid (e.g., H2SO4 or HCl) in the presence of excess water. This is an equilibrium process, and the mechanism is the reverse of Fischer esterification.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would lead to the formation of mthis compound. The reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Modifications of the Piperidine Ring and its Substituents

The piperidine ring itself is a key structural motif in many pharmaceuticals and offers opportunities for further functionalization. mdpi.comresearchgate.net While the N-aryl bond in this compound is generally stable, modifications can be envisioned if the piperidine ring bears other substituents.

In related systems, piperidine rings have been modified through various strategies to explore structure-activity relationships. These modifications can include the introduction of substituents (e.g., hydroxyl or alkyl groups) or the creation of bridged, conformationally constrained analogues. nih.gov For instance, if a precursor like 4-hydroxypiperidine (B117109) or a piperidine-4-carboxamide were used in the initial SNAr reaction, the resulting hydroxyl or amide group could serve as a handle for further chemical transformations. scbt.comchemicalbook.comsynquestlabs.com Such modifications allow for fine-tuning of the molecule's physicochemical properties. The synthesis of piperidine derivatives can be achieved through various routes, including the functionalization of pre-existing ring systems or the construction of the ring from acyclic precursors. researchgate.net

Stereochemical Aspects and Reaction Selectivity

Selectivity: Chemical transformations on the this compound scaffold demand high selectivity.

Chemoselectivity: As discussed, the reduction of the nitro group must be performed without affecting the ester group. This is a primary consideration when choosing a reducing agent. Similarly, reactions intended to modify the ester group should not affect the nitro or piperidine moieties.

Regioselectivity: In nucleophilic aromatic substitution reactions on precursors, the position of the incoming nucleophile is selectively directed ortho/para to the strongly activating nitro group.

Stereochemical Aspects: The parent molecule, this compound, is achiral. The piperidine ring exists as a rapidly equilibrating mixture of chair conformations. Stereochemistry becomes a relevant consideration under the following circumstances:

Use of Chiral Reagents: If a reaction is carried out with a chiral reagent or catalyst, it could potentially lead to enantioselective outcomes if a prochiral center is present or created.

Introduction of Stereocenters: If the piperidine ring is modified to introduce one or more stereocenters, the resulting product could be a mixture of diastereomers. For example, the introduction of a substituent at the 2-, 3-, or 4-position of the piperidine ring would create a chiral center. Subsequent reactions would then need to consider the control of stereochemistry. In the synthesis of complex piperidine analogues, stereochemically unambiguous precursors are often used to ensure the final product has a defined stereochemistry. nih.gov

Derivatization and Analog Synthesis for Structure Property Relationship Spr Studies

Systematic Variation of Substituents on the Benzoate (B1203000) Ring to Elucidate Electronic and Steric Effects

The benzoate ring of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a prime target for modification to study electronic and steric effects. The existing nitro group (-NO2) is a strong electron-withdrawing group (EWG), which significantly influences the electron density of the aromatic ring. nih.govnih.gov This deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution. nih.govrsc.org The position of substituents on the benzoate ring can profoundly alter the compound's properties, such as acidity and reactivity.

The introduction of additional substituents can either enhance or counteract the effects of the nitro and piperidine (B6355638) groups. For instance, adding another electron-withdrawing group, such as a cyano (-CN) or a halogen (-Cl, -F), would further decrease the electron density of the ring and increase the acidity of the corresponding benzoic acid derivative. nih.govdntb.gov.ua Conversely, the introduction of an electron-donating group (EDG), like a methyl (-CH3) or methoxy (B1213986) (-OCH3) group, would increase the electron density, potentially making the ring more susceptible to electrophilic attack and decreasing the acidity of the parent carboxylic acid. nih.govsrce.hr

The steric bulk of the substituents also plays a crucial role. Large groups positioned ortho to the ester or the piperidine substituent can induce conformational changes, affecting how the different parts of the molecule interact with each other and with their environment. This is often referred to as the "ortho-effect," where ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids due to a combination of steric and electronic factors. nih.gov

The following table illustrates the predicted effect of various substituents on the acidity (pKa) of the parent benzoic acid, which is a good indicator of the electronic environment of the benzoate ring.

Substituent (X) at para-positionElectronic EffectPredicted pKa of X-substituted Benzoic Acid
-NO2Strongly Electron-Withdrawing3.44
-CNStrongly Electron-Withdrawing3.55
-ClElectron-Withdrawing3.98
-HNeutral (Reference)4.20
-CH3Electron-Donating4.38
-OCH3Electron-Donating4.47
-NH2Strongly Electron-Donating4.92

Data is for para-substituted benzoic acids and serves as a general illustration of electronic effects.

Modifications of the Piperidine Nitrogen and Ring Substituents

The piperidine moiety offers numerous possibilities for modification, both at the nitrogen atom and on the carbon ring. The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern can significantly impact a molecule's properties. nih.govijnrd.org

Ring Substituents: Adding substituents to the carbon atoms of the piperidine ring can introduce chirality and create diastereomers if a chiral center already exists in the molecule. Common substitutions include hydroxyl (-OH), amino (-NH2), or alkyl groups. For example, a hydroxyl group can increase polarity and provide a site for hydrogen bonding. researchgate.net The position of the substituent (e.g., 2-, 3-, or 4-position) is critical, as it determines the spatial relationship of the new functional group relative to the rest of the molecule.

The following table summarizes potential modifications to the piperidine ring and their likely impact on the molecule's properties.

ModificationExample SubstituentPotential Impact on Properties
N-Alkylation-CH3, -CH2CH3Increases lipophilicity, alters steric bulk around nitrogen.
N-Acylation-C(O)CH3Introduces hydrogen bond acceptor, may decrease basicity of nitrogen.
Ring Substitution4-OHIncreases polarity, potential for hydrogen bonding.
3-CH3Increases lipophilicity, introduces a chiral center.
Ring Contraction/ExpansionPyrrolidine/AzepaneAlters bond angles and conformational flexibility.

Exploring Alkyl Chain Lengths and Linker Variations

The ethyl group of the ester in this compound can be varied to explore the effect of alkyl chain length on the compound's properties. Increasing the chain length (e.g., from ethyl to propyl, butyl, etc.) generally increases the lipophilicity and can affect the rate of ester hydrolysis due to steric hindrance. researchgate.netquora.com The solubility in aqueous and organic solvents will also be modulated by changes in the alkyl chain length.

The choice of linker can influence:

Solubility: Hydrophilic linkers can enhance aqueous solubility.

Stability: The chemical nature of the linker will determine its stability towards enzymatic or chemical cleavage. nih.gov

Conformational Freedom: The flexibility of the linker dictates the relative orientation of the connected molecular fragments. acs.org

The table below provides examples of how alkyl chain and linker variations can be explored.

Modification TypeExample VariationPrimary Property Affected
Ester Alkyl ChainMethyl EsterIncreased rate of hydrolysis compared to ethyl ester.
Propyl/Butyl EsterIncreased lipophilicity, potentially slower hydrolysis. quora.com
Branched Alkyl Ester (e.g., isopropyl)Increased steric hindrance, significant impact on reactivity. srce.hr
Piperidine-Benzoate LinkerFlexible (e.g., -(CH2)n-)Increased conformational freedom.
Rigid (e.g., -C≡C-)Restricted conformational freedom.

Impact of Structural Changes on Chemical Reactivity and Stability

The structural modifications discussed in the preceding sections collectively influence the chemical reactivity and stability of the derivatized compounds.

Reactivity:

Ester Hydrolysis: The electronic nature of substituents on the benzoate ring directly affects the electrophilicity of the ester's carbonyl carbon. Electron-withdrawing groups will make the carbonyl carbon more susceptible to nucleophilic attack, thus increasing the rate of hydrolysis. docbrown.info Conversely, electron-donating groups will decrease the rate of hydrolysis. The steric bulk of both the ester's alkyl group and any ortho substituents on the benzoate ring can sterically hinder the approach of a nucleophile, slowing down the hydrolysis reaction. researchgate.net

Piperidine Nitrogen Reactivity: The basicity and nucleophilicity of the piperidine nitrogen can be modulated. Electron-withdrawing groups on the benzoate ring may slightly decrease the basicity of the piperidine nitrogen through inductive effects. N-acylation of the piperidine will significantly reduce its basicity due to the electron-withdrawing nature of the carbonyl group.

Aromatic Ring Reactivity: As previously mentioned, the substituents on the benzoate ring dictate its reactivity towards electrophilic and nucleophilic aromatic substitution. nih.govnih.gov

Stability:

Chemical Stability: The stability of the ester bond is a key consideration. Under acidic or basic conditions, the ester can be hydrolyzed. The rate of this hydrolysis is dependent on the electronic and steric factors discussed above. The nitro group itself can be susceptible to reduction under certain conditions.

Conformational Stability: The introduction of bulky substituents or rigid linkers can lock the molecule into specific conformations, which may enhance its thermal stability or alter its aggregation properties. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-nitro-4-(piperidin-1-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of nitro-substituted benzoates typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, nitro groups at the 3-position activate the aromatic ring for substitution with piperidine. A stepwise approach may include:

Nitration of ethyl 4-(piperidin-1-yl)benzoate using mixed HNO₃/H₂SO₄.

Purification via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of piperidine to ensure complete substitution and minimize byproducts. Acidic workup (1 M HCl) can isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., nitro group at C3, piperidine at C4). Key signals include aromatic protons downfield-shifted due to nitro and piperidine groups.
  • LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z ~319 (C₁₄H₁₇N₂O₄⁺) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (if crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Test solubility gradients for crystallization.
  • Stability : Nitro groups may sensitize the compound to light/heat. Store at –20°C in amber vials. Monitor degradation via HPLC over time .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the electronic and steric environment of the aromatic ring, and what implications does this have for downstream reactivity?

  • Mechanistic Insight : The nitro group is a strong electron-withdrawing group, directing electrophiles to the ortho/para positions. Computational studies (DFT) can map charge distribution and predict sites for further functionalization (e.g., reduction of nitro to amine for drug analog synthesis) .
  • Steric Effects : Piperidine at C4 may hinder reactivity at adjacent positions, requiring bulky reagents or elevated temperatures for substitutions .

Q. What role could this compound play in catalysis or polymer chemistry, based on analogous ethyl benzoate derivatives?

  • Catalyst Design : Ethyl benzoate derivatives act as Lewis base modifiers in Ziegler-Natta catalysts. For example, ethyl benzoate increases stereoregularity in polyolefins by modulating active center distribution in MgCl₂-supported catalysts .
  • Polymer Applications : Nitro groups may enable post-polymerization modifications (e.g., reduction to amines for crosslinking). Test copolymerization with monomers like ethylene or propylene .

Q. How can contradictory data on ethyl benzoate’s effects in polymerization systems be resolved (e.g., activity vs. stereoregularity trade-offs)?

  • Data Reconciliation : In MgCl₂/TiCl₄ catalysts, low ethyl benzoate increases active centers (↑ activity) but excessive amounts poison sites (↓ activity). Use kinetic studies (e.g., chain propagation rates via ¹³C NMR) to model optimal modifier concentrations .
  • Advanced Characterization : Pair GPC with MALDI-TOF to correlate molecular weight distribution with catalyst poisoning effects .

Q. What analytical challenges arise in detecting trace impurities or isomers of this compound, and how can they be addressed?

  • Challenges : Isomeric byproducts (e.g., nitro at C2 instead of C3) may co-elute in standard HPLC.
  • Solutions :

  • Use chiral columns or HILIC for polar isomer separation.
  • Employ HRMS to distinguish isomers via exact mass (e.g., Δmass < 0.005 Da) .

Methodological Resources

  • Synthetic Protocols : Refer to SNAr and nitration methodologies in and .
  • Analytical Workflows : Combine NMR, LC-MS, and computational modeling for structural validation .
  • Catalytic Studies : Apply kinetic and stereochemical analysis techniques from polymerization research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.